3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
“3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . Pyrimidine is a vital heterocyclic moiety that plays a crucial role in various biological procedures and in cancer pathogenesis . It is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis
Pyrimidine is an electron-rich nitrogen-containing heterocycle. It is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure of “this compound” would be a derivative of this basic structure.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are largely influenced by the substitutions on the aryl ring, the derivatization of the pyrimidine nitrogen, and the substitutions at carbon at 2, 4, 5, and 6 positions .Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrido[3,2-d]pyrimidine derivatives involves various chemical reactions that yield compounds with potential biological activities. For instance, compounds similar to the specified chemical have been synthesized through reactions involving aminopyrimidin-4-ones with benzylidene Meldrum's acid derivatives, leading to pyrido[2,3-d]pyrimidine-4,7-diones. These processes highlight the versatility and reactivity of the pyrido[3,2-d]pyrimidine scaffold in producing derivatives with different substituents and properties (Quiroga et al., 1997).
Biological Activities
Pyrido[3,2-d]pyrimidine derivatives have been explored for various biological activities. Some synthesized compounds demonstrate significant urease inhibition activity, showcasing their potential as bioactive molecules against specific enzymes. For example, a study on substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones revealed that certain derivatives exhibit moderate to significant urease inhibitory activity, suggesting their utility in addressing conditions associated with urease activity (Rauf et al., 2010).
Herbicidal Activities
The pyrido[3,2-d]pyrimidine framework has also been incorporated into compounds exhibiting herbicidal activities. A study involving 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, closely related to the chemical of interest, showed good herbicidal activities against certain plant species, indicating the agricultural applications of these derivatives (Huazheng, 2013).
Mechanism of Action
Future Directions
The future directions in the research of pyrimidine derivatives like “3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” involve the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . This includes the design of diverse and novel structural frameworks that can pave the way to develop new effective anticancer drugs .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2/c22-16-7-3-14(4-8-16)13-26-20(27)19-18(2-1-11-24-19)25(21(26)28)12-15-5-9-17(23)10-6-15/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCRLMIYPDNXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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